![molecular formula C15H15ClN2O B5834969 2-chloro-N-(4-isopropylphenyl)nicotinamide](/img/structure/B5834969.png)
2-chloro-N-(4-isopropylphenyl)nicotinamide
Overview
Description
2-chloro-N-(4-isopropylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is commonly used in scientific research as a tool compound for studying the biochemical and physiological effects of nicotinamide derivatives.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-isopropylphenyl)nicotinamide involves its inhibition of NAMPT, which leads to a decrease in NAD+ biosynthesis. This, in turn, leads to a decrease in cellular energy production and an increase in cellular stress. The inhibition of NAMPT has been shown to have anticancer effects, as cancer cells are highly dependent on NAD+ biosynthesis for survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. It has also been shown to have anti-inflammatory effects and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(4-isopropylphenyl)nicotinamide in lab experiments is its specificity for NAMPT inhibition. This allows researchers to study the effects of NAD+ depletion on cellular processes without the confounding effects of nonspecific inhibitors. However, one limitation of using 2-chloro-N-(4-isopropylphenyl)nicotinamide is its relatively low potency compared to other NAMPT inhibitors.
Future Directions
There are several future directions for research involving 2-chloro-N-(4-isopropylphenyl)nicotinamide. One direction is the development of more potent NAMPT inhibitors for use in cancer treatment. Another direction is the investigation of the effects of NAD+ depletion on aging and age-related diseases. Additionally, the use of 2-chloro-N-(4-isopropylphenyl)nicotinamide in combination with other agents, such as immunotherapy or radiotherapy, may enhance their efficacy in cancer treatment.
Scientific Research Applications
2-chloro-N-(4-isopropylphenyl)nicotinamide is commonly used in scientific research as a tool compound for studying the biochemical and physiological effects of nicotinamide derivatives. It has been shown to exhibit activity as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, which is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in many cellular processes, including metabolism, DNA repair, and signaling.
properties
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)11-5-7-12(8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSQPAMSRPSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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